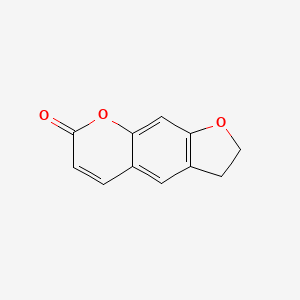
4',5'-Dihydropsoralen
Vue d'ensemble
Description
4',5'-Dihydropsoralen is a natural product found in Ficus carica and Ficus with data available.
Applications De Recherche Scientifique
Photoreactions with Thymine
4',5'-Dihydropsoralen has been studied for its photochemical reactions, particularly its interaction with thymine. The photocycloaddition reaction of 4',5'-dihydropsoralen with thymine in solution and frozen states has been researched, leading to the isolation and characterization of a major photoadduct. This photoadduct is a C4-cycloaddition product, an analogue of furocoumarin-DNA biadduct, formed through a 2+2 addition reaction (Shim, Koh, & Shim, 1983). Additionally, reversible photocycloaddition reactions of a 4',5'-dihydropsoralen derivative with thymine were studied, offering insights into the behavior of the compound under specific light irradiation conditions (Décout & Lhomme, 1992).
Radiopharmaceutical Precursors
The compound has been explored in the context of creating radiopharmaceutical precursors. Nitration of 4',5'-dihydropsoralen results in a mixture of nitro products, leading to the development of a pyrrolidine triazene precursor for radioiodination of the dihydropsoralen system (Heindel, Foster, & Varkey, 1986).
Effects on Keratinocyte Growth
Research has been conducted on the effects of 4',5'-dihydropsoralen derivatives on keratinocyte growth. 5'-Mercurio-substituted derivatives of 4',5'-dihydropsoralen were synthesized and found to inhibit keratinocyte growth without photoactivation. This research helps to understand the mechanisms of psoralen-induced growth inhibition in the skin (Martey et al., 2002).
Photocycloaddition Reactions
The compound's photocycloaddition reactions have been extensively studied. One research focused on its reaction with tetramethylethylene, leading to the formation of a major photoadduct through a 2+2 cycloaddition process (Shim & Koh, 1982). Another study theoretically analyzed the photocycloaddition reaction of 4',5'-dihydropsoralen with thymidine, correlating well with experimental observations (Kim, Oh, Lee, & Shim, 1987).
Synthesis of Therapeutic Agents
There have been various synthetic approaches to produce derivatives of 4',5'-dihydropsoralen, which are potential therapeutic agents for improved psoralen ultraviolet A radiation treatment (Whittemore et al., 2001).
Photophysical Properties
Studies on the photophysical properties of 4',5'-dihydropsoralen include its interaction with various nucleic acid bases and amino acids, providing insights into its triplet-triplet absorption spectra and reaction rate constants (Land & Truscott, 1979).
Propriétés
Numéro CAS |
7535-48-0 |
|---|---|
Nom du produit |
4',5'-Dihydropsoralen |
Formule moléculaire |
C11H8O3 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C11H8O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-2,5-6H,3-4H2 |
Clé InChI |
VXGRJERITKFWPL-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=C3C=CC(=O)OC3=C2 |
SMILES canonique |
C1COC2=C1C=C3C=CC(=O)OC3=C2 |
Autres numéros CAS |
7535-48-0 |
Synonymes |
4',5'-dihydropsoralen |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

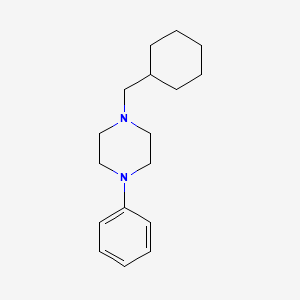
![2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1212801.png)
![7-(4-Ethylpiperazin-1-yl)-14-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B1212803.png)
![2-[[5-Cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]thio]acetic acid ethyl ester](/img/structure/B1212804.png)
![2-amino-6-[3-(1-imidazolyl)propyl]-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1212805.png)
![N-[4-(methanesulfonamido)phenyl]acetamide](/img/structure/B1212809.png)
![(2,4-Dimethyl-pyridin-3-yl)-(4-methyl-4-{3-methyl-4-[1-(4-trifluoromethyl-phenyl)-ethyl]-piperazin-1-yl}-piperidin-1-yl)-methanone](/img/structure/B1212810.png)
![(3E)-3-ethylimino-N,5-bis[4-(trifluoromethyl)phenyl]phenazin-2-amine](/img/structure/B1212811.png)
![2-[4-(2,4-Dinitrophenyl)pyrazol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B1212813.png)
![1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1212814.png)
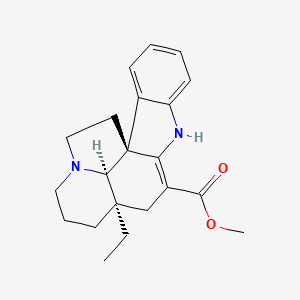
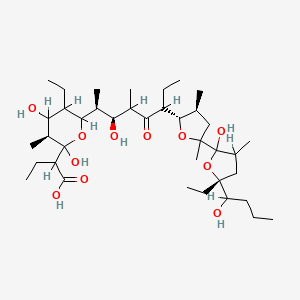
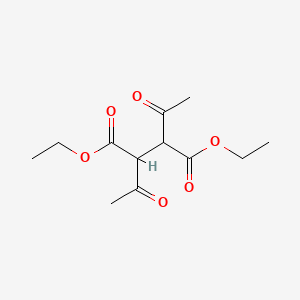
![3-Nitro-6H-benzo[c]chromen-6-one](/img/structure/B1212822.png)